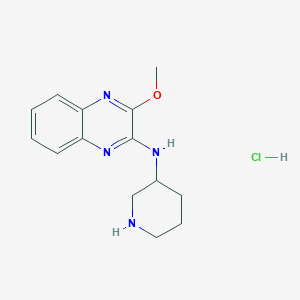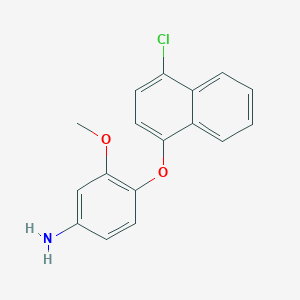
2-(2,3,4,5-Tetramethylbenzylidene)-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3,4,5-Tetrametilbencilideno)-1H-indeno-1,3(2H)-diona es un compuesto orgánico conocido por su estructura y propiedades únicas. Presenta un grupo bencilideno unido a un núcleo de indeno-diona, con cuatro grupos metilo en el anillo bencilideno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(2,3,4,5-Tetrametilbencilideno)-1H-indeno-1,3(2H)-diona normalmente implica la condensación de 2,3,4,5-tetrametilbenzaldehído con 1H-indeno-1,3(2H)-diona. La reacción se lleva a cabo generalmente en presencia de una base, como hidróxido de sodio o hidróxido de potasio, en condiciones de reflujo. La mezcla de reacción se enfría entonces, y el producto se aísla por filtración y recristalización.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto. Además, se emplean técnicas avanzadas de purificación, como la cromatografía en columna y la cristalización, para obtener un material de alta calidad adecuado para diversas aplicaciones.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(2,3,4,5-Tetrametilbencilideno)-1H-indeno-1,3(2H)-diona puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden producir diversas formas reducidas del compuesto, como derivados dihidro.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden introducir diferentes grupos funcionales en las unidades bencilideno o indeno-diona.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Se emplean reactivos como los halógenos, los agentes alquilantes y los nucleófilos en condiciones apropiadas para lograr reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir derivados dihidro. Las reacciones de sustitución pueden introducir diversos grupos funcionales, lo que lleva a una amplia gama de derivados con diferentes propiedades.
Aplicaciones Científicas De Investigación
2-(2,3,4,5-Tetrametilbencilideno)-1H-indeno-1,3(2H)-diona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica, permitiendo la creación de moléculas más complejas.
Biología: Los derivados del compuesto pueden exhibir actividad biológica, convirtiéndolo en un candidato para el descubrimiento y desarrollo de fármacos.
Industria: Puede utilizarse en la producción de materiales avanzados, como polímeros y tintes, debido a sus características estructurales únicas.
Mecanismo De Acción
El mecanismo de acción de 2-(2,3,4,5-Tetrametilbencilideno)-1H-indeno-1,3(2H)-diona implica su interacción con objetivos y vías moleculares. Los efectos del compuesto están mediados por su capacidad de sufrir diversas reacciones químicas, lo que lleva a la formación de intermediarios activos. Estos intermediarios pueden interactuar con moléculas biológicas, como enzimas y receptores, modulando su actividad y dando como resultado efectos biológicos específicos.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-(2,3,4,5-Tetrametilbencilideno)-1H-indeno-1,3(2H)-diona
- Derivados de 2-(2,3,4,5-Tetrametilbencilideno)-1H-indeno-1,3(2H)-diona
- Otros compuestos de bencilideno-indeno-diona
Unicidad
2-(2,3,4,5-Tetrametilbencilideno)-1H-indeno-1,3(2H)-diona es única debido a su patrón de sustitución específico en el anillo bencilideno y la presencia del núcleo de indeno-diona. Esta combinación de características estructurales confiere propiedades químicas y físicas distintas, haciéndola valiosa para diversas aplicaciones en investigación e industria.
Propiedades
Número CAS |
62971-93-1 |
|---|---|
Fórmula molecular |
C20H18O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
2-[(2,3,4,5-tetramethylphenyl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C20H18O2/c1-11-9-15(14(4)13(3)12(11)2)10-18-19(21)16-7-5-6-8-17(16)20(18)22/h5-10H,1-4H3 |
Clave InChI |
ZOADEGWIGWOJKM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)C)C)C=C2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-7-yl)cyclohexanecarboxylate](/img/structure/B11836775.png)
![2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11836780.png)




![Benzo[g]quinazoline-5,10-dione, 4-methyl-2-phenyl-](/img/structure/B11836815.png)



![(1R,3'R)-tert-Butyl 3'-methylspiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B11836838.png)



